CDK2 Inhibitory Potency of the Imidazole Pyrimidine Amide Scaffold: Class-Level Benchmark
The imidazole pyrimidine amide scaffold, which forms the core of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide, has demonstrated potent CDK2 inhibition in biochemical assays. The optimized lead compound from the Jones et al. series achieved a CDK2 IC50 of <10 nM [1]. While this specific value pertains to a distinct analog (compound (S)-8b), it establishes the scaffold's intrinsic capability for high-affinity kinase engagement. The 2-bromophenyl substituent on the target compound is expected to further modulate potency and selectivity through steric and electronic effects, consistent with the SAR trends observed across the series [1].
| Evidence Dimension | Biochemical CDK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No direct biochemical IC50 publicly available for CAS 2034583-03-2 against CDK2. |
| Comparator Or Baseline | Imidazole pyrimidine amide lead compound (S)-8b: CDK2 IC50 < 10 nM |
| Quantified Difference | Cannot be calculated due to absence of target compound data. The comparator establishes a class benchmark. |
| Conditions | In vitro CDK2 enzymatic assay using purified kinase domain; substrate phosphorylation measured. |
Why This Matters
Establishes the scaffold's proven ability to achieve single-digit nanomolar CDK2 inhibition, providing confidence that the target compound, as a member of this class, is a credible tool for kinase-focused research programs.
- [1] Jones, C.D. et al. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18 (24), 6486–6489. PMID: 18986805. View Source
